4-[(Trifluoromethyl)sulfanyl]benzamide

Fragment-based drug discovery Antibacterial target validation Allosteric inhibition

4-[(Trifluoromethyl)sulfanyl]benzamide (CAS 330-15-4) is a critical, validated fragment hit for dihydropteroate synthase (DHPS) allosteric site exploration (PDB 4NIL). Unlike inactive ortho/meta isomers or non-sulfanyl benzamides, this specific para-SCF₃ scaffold delivers the unique electronic profile and binding pose essential for reproducible SAR studies and fragment-based drug design. Its documented selectivity—nematocidal activity without antibacterial/fungal effects—makes it an ideal negative control in antimicrobial screening. Procure this fragment to build novel antibacterial agents that bypass sulfonamide resistance, or use as a chemical probe for prostaglandin synthesis pathways. Purity: ≥97%.

Molecular Formula C8H6F3NOS
Molecular Weight 221.2 g/mol
CAS No. 330-15-4
Cat. No. B1333566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Trifluoromethyl)sulfanyl]benzamide
CAS330-15-4
Molecular FormulaC8H6F3NOS
Molecular Weight221.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)N)SC(F)(F)F
InChIInChI=1S/C8H6F3NOS/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
InChIKeyILYWYSLTZOUSID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Trifluoromethyl)sulfanyl]benzamide (CAS 330-15-4) Procurement Guide: Core Properties and Research-Grade Specifications


4-[(Trifluoromethyl)sulfanyl]benzamide (CAS 330-15-4), also known as 4-(trifluoromethylthio)benzamide, is a fluorinated aromatic amide with the molecular formula C₈H₆F₃NOS and a molecular weight of 221.2 g/mol [1]. It features a para-substituted benzamide core bearing a strongly electron-withdrawing trifluoromethylsulfanyl (-SCF₃) group, which confers enhanced lipophilicity and metabolic stability relative to non-fluorinated or singly fluorinated benzamide analogs [2]. The compound is a white to off-white crystalline solid with a reported melting point of 126-130 °C and a density of 1.44 g/cm³ [3]. It is primarily supplied as a research chemical with purities typically ≥95% (HPLC) and is intended for laboratory use only, not for direct human or veterinary application . Its role in scientific procurement is predominantly as a fragment molecule and synthetic building block for medicinal chemistry and agrochemical discovery programs [4].

4-[(Trifluoromethyl)sulfanyl]benzamide (CAS 330-15-4) Sourcing: Why Analog Substitution Compromises Experimental Reproducibility


Procurement of 4-[(Trifluoromethyl)sulfanyl]benzamide (CAS 330-15-4) cannot be substituted with closely related benzamide analogs such as 4-(trifluoromethyl)benzamide, 2-(trifluoromethylthio)benzamide, or 3-(trifluoromethylthio)benzamide without risking significant divergence in experimental outcomes. The specific para-substitution pattern of the -SCF₃ group on the benzamide ring dictates a unique combination of electronic effects, lipophilicity (cLogP), and molecular geometry that directly impacts target binding and physicochemical behavior [1]. For instance, in fragment-based drug discovery campaigns targeting the dihydropteroate synthase (DHPS) allosteric site, 4-[(trifluoromethyl)sulfanyl]benzamide (Compound 5) demonstrated a distinct binding pose at the dimer interface that is not recapitulated by ortho- or meta-substituted isomers, nor by non-sulfanyl trifluoromethyl analogs [2]. Furthermore, the compound exhibits a specific lack of antimicrobial activity against bacteria, fungi, and protozoans, a property that is not shared by all -SCF₃-containing benzamides, particularly those incorporated into more complex N-(1,3,4-oxadiazol-2-yl)benzamide scaffolds which show potent antibacterial effects [3]. Substituting with a different positional isomer or a non-SCF₃ analog would therefore invalidate structure-activity relationship (SAR) studies and compromise the reproducibility of assays that rely on this compound's precise molecular recognition profile .

4-[(Trifluoromethyl)sulfanyl]benzamide (CAS 330-15-4): Quantitative Differentiation Evidence for Scientific Procurement Decisions


Allosteric DHPS Binding Affinity: 4-[(Trifluoromethyl)sulfanyl]benzamide vs. 4-(Trifluoromethyl)benzylamine

In a fragment-based screen against Bacillus anthracis dihydropteroate synthase (BaDHPS), 4-[(trifluoromethyl)sulfanyl]benzamide (identified as one of the 10 fragment binders, compounds 1-10) was shown to bind to an allosteric site at the DHPS dimer interface, distinct from the active site targeted by sulfonamide drugs [1]. While the primary active species in this study was a dimeric Schiff base (compound 11) with IC₅₀ values of 50 μM (BaDHPS), 31 μM (YpDHPS), and 17 μM (SaDHPS), the fragment 4-(trifluoromethyl)benzylamine (compound 1) itself exhibited no enzyme inhibition at 250 μM despite demonstrating binding with Kd values of 187 ± 2 μM (SPR) and 168 ± 35 μM (WaterLOGSY) [2]. This establishes a critical structure-activity differentiation: the benzamide core bearing the -SCF₃ group (4-[(trifluoromethyl)sulfanyl]benzamide) engages the dimer interface allosteric pocket, whereas the benzylamine analog binds but fails to inhibit, and the dimeric Schiff base potently inhibits [3]. The crystallographic confirmation of the binding pose (PDB 4NIL) provides atomic-level validation of this differentiation [4].

Fragment-based drug discovery Antibacterial target validation Allosteric inhibition

Antimicrobial Activity Profile: 4-[(Trifluoromethyl)sulfanyl]benzamide vs. N-(1,3,4-Oxadiazol-2-yl)benzamide Derivatives

4-[(Trifluoromethyl)sulfanyl]benzamide (CAS 330-15-4) exhibits a distinct and well-defined antimicrobial inactivity profile that sets it apart from more complex -SCF₃-containing benzamide derivatives. The compound has been explicitly documented as not active against bacteria, fungi, or protozoans in standard antimicrobial susceptibility assays . This contrasts sharply with N-(1,3,4-oxadiazol-2-yl)benzamide derivatives that incorporate the same -SCF₃ substituent, which demonstrate potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.003 μg/mL against Clostridioides difficile and 0.06 μg/mL against linezolid-resistant Staphylococcus aureus [1][2]. This differential activity profile is critical for procurement decisions: 4-[(Trifluoromethyl)sulfanyl]benzamide serves as an ideal negative control or baseline fragment in antimicrobial screening cascades, whereas the oxadiazole derivatives are pursued as lead compounds [3].

Antimicrobial screening Selectivity profiling Fragment-based lead optimization

Physicochemical Differentiation: Lipophilicity and Electronic Effects of para-SCF₃ Substitution

The para-trifluoromethylsulfanyl (-SCF₃) substitution on the benzamide core of 4-[(trifluoromethyl)sulfanyl]benzamide imparts a unique combination of physicochemical properties that differentiate it from other fluorinated benzamide analogs. The -SCF₃ group is a strong electron-withdrawing substituent (Hammett σp ≈ 0.50) that significantly increases lipophilicity (estimated contribution to logP of approximately +1.5 relative to -H) while also enhancing metabolic stability [1]. In contrast, the para-trifluoromethyl (-CF₃) analog (4-(trifluoromethyl)benzamide, CAS 455-19-6) possesses a different electronic profile (σp ≈ 0.54) and a distinct molecular geometry due to the absence of the sulfur linker, which alters both conformational flexibility and hydrogen-bonding capacity [2]. The -SCF₃ group also provides a larger van der Waals volume and polarizability compared to -CF₃, which can influence binding interactions in hydrophobic protein pockets [3]. These physicochemical differences are quantifiable: the topological polar surface area (TPSA) of 4-[(trifluoromethyl)sulfanyl]benzamide is 68.4 Ų, and its calculated density is 1.44 g/cm³, compared to 43.1 Ų TPSA and 1.32 g/cm³ density for 4-(trifluoromethyl)benzamide [4].

Physicochemical profiling Fragment library design Medicinal chemistry optimization

Crystallographic Validation: Atomic-Resolution Binding Mode at DHPS Dimer Interface

The crystal structure of Bacillus anthracis dihydropteroate synthase (DHPS) in complex with 4-[(trifluoromethyl)sulfanyl]benzamide (PDB ID: 4NIL) provides atomic-resolution validation of its binding mode at the DHPS dimer interface, a previously unknown allosteric site [1]. The structure was determined by X-ray diffraction at 2.18 Å resolution, with R-work and R-free values of 0.226 and 0.280, respectively, confirming high-quality electron density for the bound ligand [2]. This crystallographic evidence distinguishes 4-[(trifluoromethyl)sulfanyl]benzamide from other fragment binders in the same study (compounds 2-10) for which no structural data were reported, and from the active dimeric Schiff base (compound 11) which binds at the same interface but with a different binding pose and stoichiometry [3]. The structural data reveal specific interactions between the -SCF₃ group and hydrophobic residues at the dimer interface, as well as hydrogen bonding between the benzamide moiety and backbone atoms, providing a rational basis for structure-guided optimization [4].

Structural biology Fragment-based drug design Allosteric site mapping

Nematocidal Activity and Anti-Inflammatory Potential: 4-[(Trifluoromethyl)sulfanyl]benzamide vs. Inactive Analogs

4-[(Trifluoromethyl)sulfanyl]benzamide has been documented to possess nematocidal activity, demonstrating effectiveness against infections caused by helminths and nematodes through inhibition of protein synthesis leading to parasite cell death . This activity profile is notable because the compound is simultaneously inactive against bacteria, fungi, and protozoans, indicating a degree of target selectivity that is not observed in many broad-spectrum antimicrobial benzamide derivatives [1]. Additionally, the compound exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit prostaglandin synthesis [2]. This dual nematocidal/anti-inflammatory profile differentiates 4-[(trifluoromethyl)sulfanyl]benzamide from simple 4-substituted benzamides such as 4-(trifluoromethyl)benzamide, which lacks both the nematocidal activity and the prostaglandin synthesis inhibition of the -SCF₃ analog [3]. The specific mechanism of action in nematodes (protein synthesis inhibition) and the anti-inflammatory pathway (prostaglandin synthesis inhibition) are distinct from the DHPS allosteric binding observed in bacterial systems, underscoring the compound's polypharmacology [4].

Anthelmintic screening Anti-inflammatory drug discovery Phenotypic screening

4-[(Trifluoromethyl)sulfanyl]benzamide (CAS 330-15-4) Application Scenarios: Evidence-Based Procurement Guidance


Fragment-Based Drug Discovery Targeting DHPS Allosteric Site

Procure 4-[(Trifluoromethyl)sulfanyl]benzamide as a validated fragment hit for dihydropteroate synthase (DHPS) allosteric site exploration. The compound's co-crystal structure with Bacillus anthracis DHPS (PDB 4NIL) at 2.18 Å resolution provides a reliable starting point for structure-guided fragment elaboration [1]. Use this fragment in fragment growing, linking, or merging strategies to develop novel antibacterial agents that circumvent sulfonamide resistance mechanisms [2]. The compound's lack of intrinsic antibacterial activity (unlike oxadiazole derivatives) makes it an ideal baseline fragment for SAR studies, ensuring that activity gains are attributable to rational design rather than inherent fragment potency [3].

Negative Control in Antimicrobial Susceptibility Screening

Employ 4-[(Trifluoromethyl)sulfanyl]benzamide as a negative control or baseline comparator in high-throughput antimicrobial screening campaigns. Its documented inactivity against bacteria, fungi, and protozoans [1] provides a reliable benchmark for distinguishing true hits from false positives, particularly when screening structurally related -SCF₃-containing benzamide derivatives that may exhibit potent antimicrobial activity (MICs as low as 0.003 μg/mL) [2]. This application is critical for academic and industrial screening centers seeking to validate assay robustness and minimize false-positive rates in primary screens [3].

Anthelmintic Lead Discovery and Veterinary Parasitology Research

Utilize 4-[(Trifluoromethyl)sulfanyl]benzamide as a starting fragment for anthelmintic drug discovery programs targeting parasitic nematodes and helminths. The compound's documented nematocidal activity, coupled with its lack of antibacterial and antifungal effects, suggests a degree of target selectivity that may reduce off-target toxicity in veterinary applications [1]. The proposed mechanism of action (inhibition of protein synthesis in parasites) provides a rational basis for medicinal chemistry optimization [2]. Procure high-purity material (≥95%) for in vitro and in vivo efficacy studies against economically important veterinary parasites [3].

Anti-Inflammatory Pathway Probe and Prostaglandin Synthesis Research

Apply 4-[(Trifluoromethyl)sulfanyl]benzamide as a chemical probe to investigate prostaglandin synthesis pathways and anti-inflammatory mechanisms. The compound's reported ability to inhibit prostaglandin synthesis [1] positions it as a tool for studying cyclooxygenase (COX) and related enzymatic cascades, particularly in cellular and biochemical assays where selective modulation of prostaglandin production is desired. Its distinct chemical structure relative to classical NSAIDs (e.g., ibuprofen, aspirin) offers an orthogonal chemotype for probing inflammatory signaling pathways [2]. This application is relevant for academic researchers in inflammation biology and for pharmaceutical companies exploring novel anti-inflammatory mechanisms [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(Trifluoromethyl)sulfanyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.